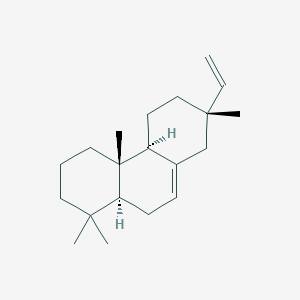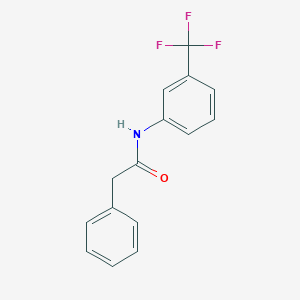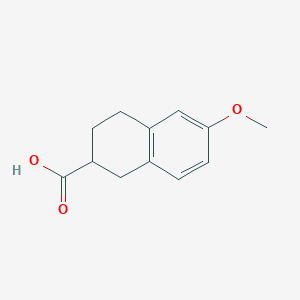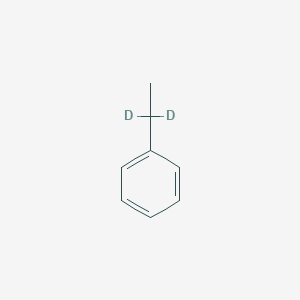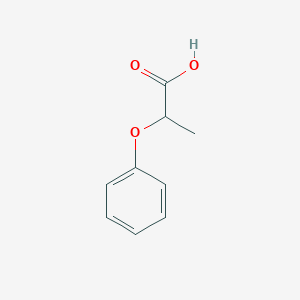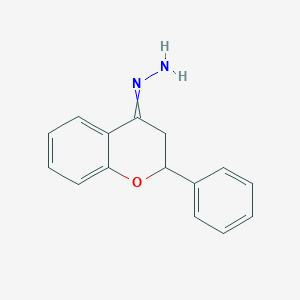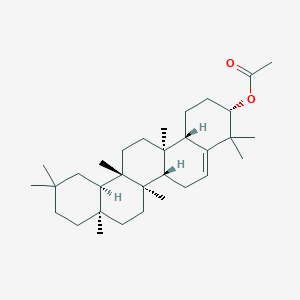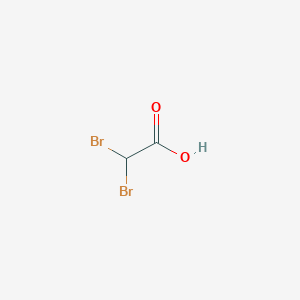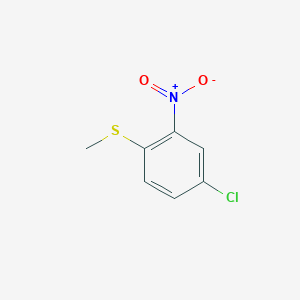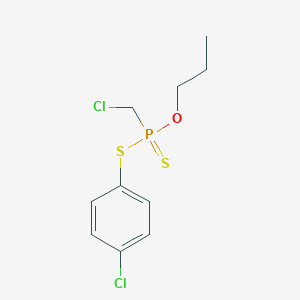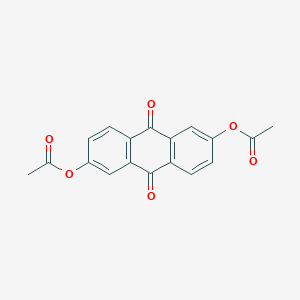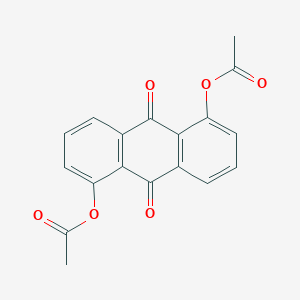
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate, also known as anthraquinone-2,6-bis(acetate), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is not fully understood. However, it has been suggested that it may act as an inhibitor of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate may induce DNA damage and cell death in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate. One of the directions is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a photosensitizer for photodynamic therapy, a cancer treatment that utilizes light to activate a photosensitizing agent. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for other diseases.
Conclusion
In conclusion, 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anticancer agent and as a scaffold for the development of new drugs. Further research is needed to explore its full potential and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate involves the reaction of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetatee with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline solid with a melting point of 160-162 °C. This method is relatively simple and has been widely used in the preparation of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetatee derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, it has been used as a building block for the synthesis of various natural products and bioactive compounds. In materials science, it has been utilized as a precursor for the preparation of organic semiconductors and dyes. In medicinal chemistry, it has been investigated for its potential as an anticancer agent and as a scaffold for the development of new drugs.
Eigenschaften
CAS-Nummer |
1747-93-9 |
|---|---|
Produktname |
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate |
Molekularformel |
C18H12O6 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
(5-acetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)17(21)12-6-4-8-14(24-10(2)20)16(12)18(11)22/h3-8H,1-2H3 |
InChI-Schlüssel |
NNTZMAJXARTEEN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




